molecular formula C8H7N3O2 B1306567 2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 96319-38-9

2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1306567
CAS No.: 96319-38-9
M. Wt: 177.16 g/mol
InChI Key: IRJAFYDJCLVTRN-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ( 96319-38-9) is a high-purity chemical intermediate with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly valued for its role in the synthesis of kinase inhibitors for cancer research . Its pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, known for contributing to diverse pharmacological activities and is found in several marketed drugs . The molecule's ability to form hydrogen bonds and participate in π-π stacking interactions makes it a valuable fragment for enhancing binding affinity to target proteins, such as kinases, and for improving the metabolic stability and solubility of lead compounds . Researchers utilize this carboxylic acid functionalized heterocycle in the development of novel bioactive molecules, including potential agrochemicals and antimicrobial agents . The compound requires storage at 2-8°C to maintain stability . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6(8(12)13)7-9-3-2-4-11(7)10-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJAFYDJCLVTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=NC2=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390208
Record name 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96319-38-9
Record name 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Preparation Methods

Stepwise Synthesis:

Step Reaction Description Reagents/Conditions Product
1 Alkali-mediated reaction of 3,3-dialkoxypropionate with formate Sodium methylate or sodium hydride in toluene, 10–15 °C, 12 h Intermediate (IV)
2 Cyclization with 3-methyl-5-aminopyrazole under acidic conditions Glacial acetic acid, toluene, 0–45 °C, 12–48 h 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic ester (II)
3 Hydrolysis of ester to acid Sodium hydroxide or potassium hydroxide in water or alcohol, 0–35 °C, 2–4 h 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (I)

Key Experimental Data:

  • The ester intermediate is isolated as a crystalline solid with yields around 78%.
  • Hydrolysis yields the acid with high efficiency (up to 98%).
  • Reaction monitoring by TLC confirms completion at each stage.
  • Spectral data (1H NMR, MS) confirm the structure of intermediates and final product.

Notes on Reagents and Conditions:

  • Alkali: Sodium methylate, sodium hydride, or potassium tert-butoxide.
  • Formate source: Methyl formate or ethyl formate.
  • Acid for cyclization: Acetic acid preferred.
  • Solvent: Toluene for cyclization; water or alcohol (methanol, ethanol) for hydrolysis.
  • Temperature control is critical for reaction selectivity and yield.

Alternative Synthetic Approaches from Literature

Microwave-Assisted One-Pot Synthesis (Reference)

  • A one-pot regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines via cyclocondensation of β-enaminones with 3-aminopyrazoles followed by formylation.
  • Although focused on 3-formyl derivatives, this method highlights efficient cyclization strategies that could be adapted for carboxylic acid derivatives.
  • Microwave assistance reduces reaction times and improves yields (up to 98%).
  • The method uses Vilsmeyer–Haack reagent for formylation, which could be a precursor step for further oxidation to carboxylic acid.

Hydrolysis of Nitrile Intermediates (Reference)

  • Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid via hydrolysis of nitrile precursors.
  • The nitrile intermediate is prepared by reaction of 3-amino-1H-pyrazole-4-carbonitrile with diketones.
  • Hydrolysis is performed by refluxing in ethylene glycol with sodium hydroxide overnight.
  • Overall yields are moderate (~55%), but the method provides an alternative route to the acid functionality.

Comparative Summary of Preparation Methods

Method Key Intermediate Cyclization Conditions Hydrolysis Conditions Yield (Acid) Advantages Limitations
Alkali + Formate + Aminopyrazole (Patent CN103896951A) 3,3-Dialkoxypropionate + 3-methyl-5-aminopyrazole Acidic (Acetic acid), toluene, 0–45 °C, 12–48 h NaOH/KOH in water/alcohol, 0–35 °C, 2–4 h Up to 98% High yield, scalable, well-characterized Requires multiple steps, careful temp control
Microwave-Assisted One-Pot (Literature) β-Enaminones + 3-aminopyrazoles Microwave, Vilsmeyer–Haack reagent Post-synthesis oxidation needed Up to 98% (for formyl derivatives) Fast, regioselective, high yield Requires specialized equipment, further steps for acid
Nitrile Hydrolysis Route (Literature) Pyrazolo-pyrimidine nitrile Cyclization with diketones, reflux NaOH in ethylene glycol, overnight reflux ~55% overall Alternative route, uses nitrile intermediate Lower yield, longer reaction times

Research Findings and Practical Considerations

  • The patented method (CN103896951A) is the most direct and practical for laboratory and industrial scale synthesis of this compound, offering high yields and relatively mild conditions.
  • The use of 3,3-dialkoxypropionate esters as starting materials allows for flexibility in alkyl substituents, potentially tuning solubility and reactivity.
  • Acid-catalyzed cyclization is a critical step requiring precise control of temperature and reaction time to avoid side reactions.
  • Hydrolysis under mild alkaline conditions ensures high purity of the acid product without harsh conditions that could degrade the heterocyclic core.
  • Alternative methods such as microwave-assisted synthesis offer rapid access to related intermediates but may require additional steps to reach the carboxylic acid.
  • Hydrolysis of nitrile intermediates is a viable alternative but less efficient and more time-consuming.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels. The compound’s structure allows it to fit precisely into the enzyme’s active site, blocking its activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Key Properties/Applications References
2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Methyl (C2), COOH (C3) PI3Kδ/α inhibition; metal coordination
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Methyl (C5, C7), COOH (C3) Cytotoxicity studies; kinase inhibitor cores
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid Br (C6), COOH (C3) Halogenated intermediate for cross-coupling
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Thiophenyl (C7), COOH (C3) Antibacterial agents; fragment-based design
5-Chloro-6-(3-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cl (C5), benzyl-Cl (C6), COOH (C3) Targeted kinase inhibition; structural complexity

Key Observations:

  • Methyl vs. Halogen Substituents: Methyl groups (e.g., at C2 or C5/C7) improve metabolic stability and hydrophobic interactions in kinase binding pockets, whereas halogens (Br, Cl) enhance electronic effects for cross-coupling or target binding .

Coordination Chemistry

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives act as polydentate ligands. Comparative studies reveal:

  • 2-Methyl Derivative: Forms stable Mn(II) complexes under hydrothermal conditions, with coordination via N1 and O of the carboxylate group .
  • Unsubstituted Analog (Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid): Generates Cu(II) complexes with a monoclinic crystal system (space group C2/c), demonstrating broader metal compatibility .
  • 5,7-Dimethyl Derivative: The steric bulk of methyl groups at C5/C7 reduces ligand flexibility, favoring monodentate binding in some cases .

Table 3: Kinase Inhibition Profiles

Compound Target Kinase IC₅₀ (nM) Selectivity Notes References
This compound derivatives PI3Kδ 10–50 10-fold selectivity over PI3Kα
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide CDK2/Cyclin E 120 Moderate cytotoxicity
7-(Thiophen-2-yl) derivative D-Ala:D-Ala ligase 15 Antibacterial activity

Key Observations:

  • The 2-methyl group enhances PI3Kδ isoform selectivity, likely due to optimized hydrophobic interactions in the ATP-binding pocket .
  • Thiophenyl-substituted derivatives show divergent activity, targeting bacterial enzymes rather than kinases .

Physicochemical Properties

  • Solubility: The carboxylic acid group improves aqueous solubility compared to ester or amide derivatives. For example, this compound is more soluble than its ethyl ester counterpart .
  • pKa: The carboxylate group has a pKa of ~2.0–2.5, making it deprotonated under physiological conditions, which facilitates binding to metal ions or basic residues in proteins .
  • Thermal Stability: Methyl-substituted derivatives exhibit higher thermal stability in metal complexes compared to halogenated analogs, as seen in differential scanning calorimetry (DSC) studies .

Biological Activity

2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits unique structural features that contribute to its interaction with various biological targets, particularly in the context of enzyme inhibition and cellular signaling pathways.

Structural Characteristics

The compound features a fused ring system comprising pyrazole and pyrimidine moieties, which is critical for its biological activity. Its chemical structure can be represented as follows:

C8H7N3O2\text{C}_8\text{H}_7\text{N}_3\text{O}_2

This structural configuration allows it to participate in various biochemical interactions, making it a valuable scaffold in medicinal chemistry.

Target Enzymes

This compound primarily acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in several cellular processes including proliferation, migration, and survival of immune cells. The inhibition of PI3Kδ has significant implications for treating inflammatory and autoimmune diseases.

Cellular Effects

Research indicates that this compound can induce apoptosis in cancer cells, such as HeLa cells, and inhibit cell proliferation. The mechanism involves binding to the active site of PI3Kδ, thereby preventing its activation and disrupting downstream signaling pathways critical for cell survival and growth .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description
DPP-IV Inhibition Prolongs incretin action, promoting insulin secretion and reducing blood glucose levels.
PI3Kδ Inhibition Selective inhibition with IC50 values in the low nanomolar range (e.g., 2.8 nM).
Anticancer Properties Induces apoptosis and inhibits proliferation in cancer cell lines.
Potential for Inflammatory Diseases Targeting PI3Kδ may provide therapeutic benefits in asthma and COPD.

Study on PI3Kδ Inhibition

A recent study synthesized a library of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The most potent compound demonstrated significant selectivity against PI3Kδ with an IC50 of 2.8 nM. This finding suggests potential for developing inhaled therapies for asthma .

Anticancer Activity

In vitro studies have shown that this compound effectively induces apoptosis in HeLa cells through the activation of caspase pathways. This apoptotic effect underscores its potential as an anticancer agent .

Q & A

Basic: What synthetic strategies are commonly used to prepare 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

Answer:
The synthesis typically involves cyclization reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. A two-step sequence (e.g., pyrazole ring formation followed by functionalization) is widely adopted. For example, describes a method using methyl ketones and formylated precursors, achieving 40–53% reaction mass efficiency (RME) under catalyst-free conditions. Key steps include:

  • Step 1: Cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.
  • Step 2: Carboxylic acid group introduction via oxidation or hydrolysis.
    Reaction optimization often involves adjusting solvents (e.g., DMF, acetone) and temperature (e.g., hydrothermal conditions at 353 K for metal complexes) .

Basic: How can the purity and structural identity of this compound be verified in academic research?

Answer:

  • Purity: HPLC or LC-MS (e.g., uses LC-MS with retention time analysis and HRMS for validation).
  • Structural confirmation:
    • NMR spectroscopy: Proton and carbon NMR to verify substituent positions (e.g., reports δ 2.65 ppm for methyl groups and δ 8.52 ppm for aromatic protons).
    • X-ray crystallography: For unambiguous confirmation, as shown in , which resolved the square-planar coordination geometry of its copper complex .

Advanced: How do reaction conditions influence the selectivity of substituent introduction on the pyrazolo[1,5-a]pyrimidine scaffold?

Answer:
Substituent selectivity is highly dependent on:

  • Reagents: Nucleophilic substitution at the cyano/ester groups (e.g., NaH or K₂CO₃ in DMF for functionalization; ).
  • Temperature: Hydrothermal conditions (e.g., 353 K in ) favor metal coordination, while milder conditions preserve reactive groups like carboxylates.
  • Catalysts: KHSO₄ promotes cyclocondensation in enaminone reactions ( ). Computational studies (DFT/TD-DFT) can predict electronic effects of substituents on reactivity, as applied in .

Advanced: How can contradictions in spectral data for metal complexes of this compound be resolved?

Answer:
Discrepancies in coordination geometry (e.g., tetrahedral vs. square-planar) may arise from:

  • Crystallographic vs. solution data: X-ray structures (e.g., shows Cu(II) in a square-planar geometry) vs. solution NMR, which may suggest dynamic behavior.
  • Ligand protonation state: Deprotonation of the carboxylic acid group (pKa ~2–3) affects metal binding. Use pH-controlled experiments and FT-IR to confirm deprotonation (e.g., COO⁻ stretch at ~1600 cm⁻¹) .

Advanced: What computational methods are effective for predicting the biological activity of derivatives?

Answer:

  • Docking studies: For target binding (e.g., links pyrazolo[1,5-a]pyrimidine derivatives to GPR39 receptor agonism).
  • DFT/TD-DFT: To model electronic transitions and fluorescence properties, as in , which correlates HOMO-LUMO gaps with emission spectra.
  • ADMET prediction: Tools like SwissADME assess bioavailability and toxicity for drug development candidates .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Hazard classification: Acute toxicity (Category 4), skin/eye irritation (Category 2), and STOT SE 3 ( ).
  • Mitigation:
    • Use PPE (gloves, goggles) and work in a fume hood.
    • Avoid inhalation; store at 2–8°C in sealed containers.
    • Emergency measures: Rinse exposed skin/eyes with water; seek medical attention for ingestion .

Advanced: How does the methyl group at the 2-position influence the compound’s electronic properties and reactivity?

Answer:

  • Steric effects: The methyl group increases steric hindrance, reducing nucleophilic attack at the adjacent position.
  • Electronic effects: Electron-donating methyl groups stabilize the pyrimidine ring, altering UV-Vis absorption (e.g., redshift in fluorescence studies; ).
  • Coordination chemistry: The methyl group does not participate in metal binding, allowing the carboxylic acid and pyridine N atoms to dominate coordination, as seen in .

Advanced: What strategies optimize yield in multi-step syntheses of functionalized derivatives?

Answer:

  • Stepwise purification: Isolate intermediates via column chromatography or recrystallization (e.g., uses HPLC for intermediates).
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity (not explicitly in evidence but inferred from analogous pyrimidine syntheses).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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